MC-Val-Cit-PAB-VX765
CAS No.:
Cat. No.: VC1563015
Molecular Formula: C53H71ClN10O14
Molecular Weight: 1107.657
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C53H71ClN10O14 |
---|---|
Molecular Weight | 1107.657 |
IUPAC Name | 4-((S)-2-((S)-2-(6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanamido)-3-methylbutanamido)-5-ureidopentanamido)benzyl (2-chloro-4-(((S)-1-((S)-2-(((2R,3S)-2-ethoxy-5-oxotetrahydrofuran-3-yl)carbamoyl)pyrrolidin-1-yl)-3,3-dimethyl-1-oxobutan-2-yl)carbamoyl)phenyl)carbamate |
Standard InChI | InChI=1S/C53H71ClN10O14/c1-7-76-50-37(28-42(68)78-50)59-47(71)38-14-12-26-63(38)49(73)44(53(4,5)6)62-45(69)32-18-21-35(34(54)27-32)60-52(75)77-29-31-16-19-33(20-17-31)57-46(70)36(13-11-24-56-51(55)74)58-48(72)43(30(2)3)61-39(65)15-9-8-10-25-64-40(66)22-23-41(64)67/h16-23,27,30,36-38,43-44,50H,7-15,24-26,28-29H2,1-6H3,(H,57,70)(H,58,72)(H,59,71)(H,60,75)(H,61,65)(H,62,69)(H3,55,56,74)/t36-,37-,38-,43-,44+,50+/m0/s1 |
Standard InChI Key | WLNFKQLBEWHSAV-BVMQVVSQSA-N |
SMILES | O=C1C=CC(N1CCCCCC(N[C@H](C(N[C@@H](CCCNC(N)=O)C(NC2=CC=C(COC(NC3=CC=C(C(N[C@H](C(N4CCC[C@H]4C(N[C@@H]5[C@H](OCC)OC(C5)=O)=O)=O)C(C)(C)C)=O)C=C3Cl)=O)C=C2)=O)=O)C(C)C)=O)=O |
Appearance | Solid powder |
Introduction
Mechanism of Action and Biological Activity
Prodrug Activation Process
MC-Val-Cit-PAB-VX765 functions through a sophisticated activation mechanism that ensures the selective release of its active component in tumor tissues . The prodrug remains stable in general circulation, minimizing premature release of the payload and reducing systemic toxicity. When the conjugated antibody binds to its target receptor on cancer cells, the entire complex is internalized through receptor-mediated endocytosis. Within the endosomal and lysosomal compartments of the cancer cell, the lower pH and presence of specific enzymes initiate the activation process .
The critical step in activation involves the cleavage of the Val-Cit peptide linker by cathepsin B, a lysosomal protease that is often overexpressed in tumor cells . Following this cleavage, the para-aminobenzyl alcohol spacer undergoes a self-immolation process through 1,6-elimination, resulting in the release of the free VX765 molecule. Once released, VX765 can exert its pharmacological effect as a caspase-1 inhibitor within the target cells, modulating inflammation and pyroptosis processes that play roles in cancer progression .
Pharmacological Effects of the Released VX765
The payload drug VX765 (Belnacasan) is a potent and selective inhibitor of caspase-1, an enzyme that plays a crucial role in the inflammatory response . Caspase-1 is responsible for the proteolytic activation of pro-inflammatory cytokines like interleukin-1β (IL-1β) and IL-18, which contribute to inflammation-driven cancer progression in certain tumor types . By inhibiting caspase-1 activity, VX765 can potentially modulate the tumor microenvironment to be less conducive to cancer growth and metastasis.
Additionally, VX765 has been shown to affect pyroptosis, a form of programmed cell death associated with inflammation . In the context of cancer therapy, the modulation of inflammatory processes and cell death pathways can have complex effects that depend on the specific tumor type and its microenvironment. The selective delivery of VX765 to tumor sites through the MC-Val-Cit-PAB-VX765 prodrug system enhances these effects while reducing potential systemic anti-inflammatory effects that might be undesirable in the context of cancer treatment.
Applications in Cancer Therapy
Role in Antibody-Drug Conjugates
MC-Val-Cit-PAB-VX765 is primarily utilized in the development of antibody-drug conjugates (ADCs), a class of biopharmaceutical agents designed to deliver cytotoxic drugs directly to cancer cells. In ADC development, MC-Val-Cit-PAB-VX765 can be conjugated to antibodies that specifically recognize antigens overexpressed on cancer cells, creating a targeted delivery system. This approach leverages the specificity of antibodies to direct the therapeutic payload precisely to tumor cells, significantly improving the therapeutic window of VX765.
The conjugation process typically involves the reaction between the maleimide group of MC-Val-Cit-PAB-VX765 and the thiol groups of reduced cysteine residues in the antibody. This creates a stable thioether bond that maintains the integrity of the conjugate in circulation until it reaches the target site. The modularity of this system allows for customization based on the specific cancer type being targeted, as different antibodies can be selected to recognize various tumor-associated antigens.
Advantages Over Conventional Therapy
The targeted approach of MC-Val-Cit-PAB-VX765 offers several significant advantages over conventional chemotherapy in cancer treatment . First, the selective delivery to tumor cells increases the effective concentration of the drug at the site of action while minimizing exposure to healthy tissues. This improved targeting can potentially enhance efficacy while reducing the systemic toxicity that often limits the use of traditional chemotherapeutic agents.
Second, the prodrug formulation ensures that the active compound is predominantly released within the tumor microenvironment, further enhancing specificity . This controlled release mechanism reduces off-target effects and may allow for higher dosing regimens than would be possible with the unconjugated drug. Finally, by targeting specific molecular pathways involved in cancer progression, such as caspase-1-mediated inflammation, MC-Val-Cit-PAB-VX765 represents a more mechanistically focused approach to cancer therapy compared to conventional cytotoxic agents that indiscriminately target all rapidly dividing cells.
Physical and Chemical Properties
Structural Characteristics and Specifications
Table 1: Physical and Chemical Properties of MC-Val-Cit-PAB-VX765
Property | Specification | Reference |
---|---|---|
CAS Number | Not assigned | |
Molecular Formula | C53H71ClN10O14 | |
Molecular Weight | 1107.657 daltons | |
Physical Appearance | Solid powder | |
Solubility | Soluble in DMSO, not in water | |
Purity | ≥95% (typically >98%) | |
Shelf Life | >2 years if stored properly | |
SMILES Notation | O=C1C=CC(N1CCCCCC(NC@HC(C)C)=O)=O |
The compound's chemical structure features a maleimide group for conjugation with antibodies or proteins, a Val-Cit dipeptide linker susceptible to enzymatic cleavage, and the VX765 payload that is released upon activation. These structural elements work in concert to provide the compound's unique pharmacological properties and targeted delivery capabilities.
Research Findings and Future Directions
Preclinical Studies and Efficacy
Preclinical studies have demonstrated promising results for MC-Val-Cit-PAB-VX765 as a component of targeted cancer therapies. Research has shown that the compound can selectively target tumor cells while minimizing effects on healthy tissues, a critical advantage for cancer therapeutics. This selectivity is attributed to the compound's ability to exploit the overexpression of specific receptors on cancer cells and the elevated levels of cathepsin enzymes in the tumor microenvironment.
The mechanism of action, involving inhibition of caspase-1 by the released VX765, suggests potential efficacy in cancers where inflammation plays a significant role in tumor progression . By modulating inflammatory processes and pyroptosis, the compound offers a novel approach to targeting cancer cells that differs from traditional cytotoxic agents . While specific efficacy data from published studies is limited in the provided search results, the rational design of MC-Val-Cit-PAB-VX765 based on established principles of targeted drug delivery suggests promising therapeutic potential.
Challenges and Future Research Opportunities
Despite the promising aspects of MC-Val-Cit-PAB-VX765, several challenges and opportunities for future research remain. One significant challenge relates to the stability of Val-Cit linkers in certain preclinical models, particularly mouse models where carboxylesterase 1C (Ces1C) can cause premature cleavage . This highlights the importance of appropriate model selection for preclinical evaluation and the potential need for species-specific modifications to optimize the compound for different testing scenarios.
Future research directions could include optimization of the synthesis process to improve yield and purity, exploration of alternative linker designs to enhance stability in various biological environments, and investigation of the compound's efficacy in combination with other cancer therapies. Additionally, developing a deeper understanding of the pharmacokinetics and biodistribution of MC-Val-Cit-PAB-VX765 and its conjugates would provide valuable insights for clinical translation.
Another promising research avenue involves exploring the potential of MC-Val-Cit-PAB-VX765 in treating different cancer types, particularly those with high expression of the target receptors and elevated inflammation profiles. Customizing the antibody component of conjugates to target specific tumor-associated antigens could expand the range of cancers amenable to this therapeutic approach.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume